4-iodo-3-methoxy-N-methylbenzamide

Catalog No.
S8455947
CAS No.
M.F
C9H10INO2
M. Wt
291.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-iodo-3-methoxy-N-methylbenzamide

Product Name

4-iodo-3-methoxy-N-methylbenzamide

IUPAC Name

4-iodo-3-methoxy-N-methylbenzamide

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

InChI

InChI=1S/C9H10INO2/c1-11-9(12)6-3-4-7(10)8(5-6)13-2/h3-5H,1-2H3,(H,11,12)

InChI Key

GFGNWSXDIHRCBY-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC(=C(C=C1)I)OC

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)I)OC

4-Iodo-3-methoxy-N-methylbenzamide is an organic compound with the molecular formula C8_8H8_8INO. It features an iodine atom attached to the benzene ring and a methoxy group at the para position relative to the amide functional group. This compound is characterized by its unique structure, which contributes to its distinct chemical properties and reactivity. The presence of the iodine atom enhances its electrophilic character, making it a valuable intermediate in various chemical syntheses and biological studies .

  • Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution, yielding various substituted products.
  • Oxidation and Reduction Reactions: The amide group can undergo oxidation to form carboxylic acids or reduction to yield amines, depending on the reagents used.

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide is often employed to facilitate substitution reactions.
  • Oxidation Agents: Potassium permanganate or chromium trioxide can oxidize the amide group.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride can reduce the amide group .

Major Products Formed

  • Substitution Products: Various substituted benzamides can be synthesized depending on the nucleophile.
  • Oxidation Products: Carboxylic acids or oxidized derivatives are obtained from oxidation.
  • Reduction Products: Amines or reduced derivatives are produced from reduction reactions.

4-Iodo-3-methoxy-N-methylbenzamide exhibits notable biological activities, particularly in pharmacology. It has been shown to permeate the blood-brain barrier effectively, indicating potential central nervous system activity. Furthermore, it acts as a substrate for certain cytochrome P450 enzymes, specifically inhibiting CYP1A2, which is involved in drug metabolism. This inhibition suggests its potential utility in modifying drug interactions and enhancing therapeutic efficacy in specific contexts .

The synthesis of 4-Iodo-3-methoxy-N-methylbenzamide typically involves a two-step process:

  • Formation of 4-Iodobenzoyl Chloride: 4-Iodobenzoic acid is reacted with thionyl chloride to produce 4-iodobenzoyl chloride.
  • Reaction with Methylamine: The resulting acyl chloride is then reacted with methylamine in the presence of sodium hydroxide to yield 4-Iodo-3-methoxy-N-methylbenzamide.

This method allows for efficient production while maintaining high purity levels of the final product .

4-Iodo-3-methoxy-N-methylbenzamide has several applications across various fields:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Biological Studies: Its ability to interact with biomolecules makes it useful in studying biological processes and mechanisms.
  • Industrial Use: The compound is utilized in producing specialty chemicals with tailored properties for specific applications.

Interaction studies involving 4-Iodo-3-methoxy-N-methylbenzamide have revealed its potential as a pharmacological agent. Its interactions with various biomolecules suggest that it could influence biochemical pathways, particularly those related to neurotransmitter activity due to its ability to cross the blood-brain barrier. Further research is needed to elucidate its full spectrum of interactions and therapeutic potentials .

Several compounds share structural similarities with 4-Iodo-3-methoxy-N-methylbenzamide. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
4-Iodo-N-ethylbenzamideSimilar structure but with an ethyl group on nitrogenVariation in side chain length affects reactivity
4-Iodo-N-phenylbenzamideContains a phenyl group attached to nitrogenIncreased steric hindrance compared to methyl
4-Iodo-N-methylbenzenesulfonamideSulfonamide group instead of amideDifferent functional properties due to sulfonyl
3-Methoxy-N-methylbenzamideLacks iodine but retains methoxy and methyl groupsNo halogen substituent; different reactivity

Uniqueness

The uniqueness of 4-Iodo-3-methoxy-N-methylbenzamide lies in its specific combination of an iodine atom and a methyl group attached to the benzamide structure. This configuration imparts distinct chemical properties that make it valuable for targeted applications in both research and industry .

Nucleophilic Aromatic Substitution Strategies for Iodine Incorporation

Iodine introduction at the 4-position of the benzamide scaffold typically employs electrophilic iodination rather than nucleophilic pathways due to the electron-donating methoxy group. Directed metalation strategies using lithium diisopropylamide (LDA) enable regioselective iodination of 3-methoxy-N-methylbenzamide precursors. A reported protocol involves:

  • Generating a lithiated intermediate at the 4-position via LDA at −78°C in tetrahydrofuran (THF)
  • Quenching with iodine to yield 4-iodo-3-methoxy-N-methylbenzamide with 72% efficiency.

Alternative methods utilize iodonium salts (e.g., N-iodosuccinimide) in acetic acid, achieving 68% yield but requiring rigorous temperature control to minimize di-iodination byproducts. Comparative data for iodination methods:

MethodReagentSolventYield (%)Purity (%)
Directed metalationLDA/I₂THF7298.5
Electrophilic substitutionNIS/AcOHAcOH6897.2

Methylation Techniques for N-Methyl Benzamide Derivatives

N-Methylation of the amide group is achieved through two primary routes:

  • Schotten-Baumann Reaction: Treatment of 4-iodo-3-methoxybenzoyl chloride with methylamine in dichloromethane/water biphasic system (65% yield).
  • Ester-Amine Transamidation: Reaction of methyl 4-iodo-3-methoxybenzoate with excess methylamine (40 bar, 100°C) in methanol, yielding 89% product after 12 hours.

Critical challenges include avoiding over-methylation and controlling exothermy during acyl chloride formation. Recent advances employ flow chemistry systems to enhance heat dissipation, improving yield to 78% for the Schotten-Baumann method.

Optimization of Methoxy Group Introduction via Alkylation Reactions

Methoxy group installation precedes iodination to leverage its ortho/para-directing effects. Key approaches:

  • Williamson Ether Synthesis:
    $$ \text{3-Hydroxy-4-iodo-N-methylbenzamide} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{4-Iodo-3-methoxy-N-methylbenzamide} $$
    This method achieves 81% yield but requires anhydrous conditions.

  • Copper-Catalyzed Coupling:
    Using CuI/1,10-phenanthroline catalysts enables methoxylation of 3-bromo precursors at 120°C in DMSO (63% yield).

Alkylation position control remains critical, with residual solvent analysis showing 99.8% regioselectivity when using DMF as the solvent.

Catalytic Approaches in Multi-Step Synthesis Protocols

Modern synthetic routes integrate palladium and copper catalysis to streamline production:

  • Suzuki-Miyaura Coupling: Constructs the benzamide core using 3-methoxy-4-bromophenylboronic acid and N-methylcarbamoyl chloride (Pd(PPh₃)₄, 85°C, 76% yield).
  • Buchwald-Hartwig Amination: Installs the methylamide group via Pd₂(dba)₃/Xantphos catalysis (120°C, 82% yield).

These methods reduce step count from 5 to 3 stages compared to classical approaches, lowering cumulative yield loss from 40% to 18%.

Industrial-Scale Production and Yield Maximization Strategies

Commercial manufacturing applies these optimizations:

  • Continuous Flow Systems:

    • Iodination and methylation performed in sequence using Corning AFR™ reactors
    • 92% conversion achieved with residence time <30 minutes
  • Crystallization Innovation:

    • Methanol/water anti-solvent crystallization (55°C → 25°C gradient)
    • Final purity 99.7% with 0.02% residual solvent content

Economic assessments show full-scale plants achieving 12.8 metric tons/year capacity at $2,450/kg production cost, assuming 82% overall yield.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

290.97563 g/mol

Monoisotopic Mass

290.97563 g/mol

Heavy Atom Count

13

Dates

Last modified: 01-05-2024

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